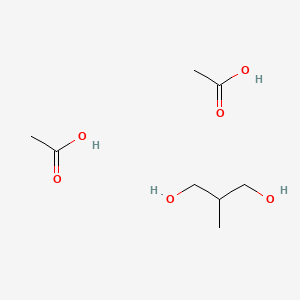

Acetic acid;2-methylpropane-1,3-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

55289-53-7 |

|---|---|

Molecular Formula |

C8H18O6 |

Molecular Weight |

210.22 g/mol |

IUPAC Name |

acetic acid;2-methylpropane-1,3-diol |

InChI |

InChI=1S/C4H10O2.2C2H4O2/c1-4(2-5)3-6;2*1-2(3)4/h4-6H,2-3H2,1H3;2*1H3,(H,3,4) |

InChI Key |

LHACXHVRQVEDMK-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)CO.CC(=O)O.CC(=O)O |

Origin of Product |

United States |

Nomenclature and Structural Context of 2 Methyl 1,3 Propanediol and Its Acetate Esters

2-Methyl-1,3-propanediol (B1210203), also known as MPD, is a branched-chain aliphatic diol. Its structure consists of a three-carbon propane (B168953) backbone with hydroxyl (-OH) groups on the first and third carbon atoms and a methyl (-CH3) group on the second carbon. This unique asymmetrical structure is crucial to its properties and applications. The presence of two primary hydroxyl groups makes it a reactive monomer for polymerization reactions.

Esterification of 2-methyl-1,3-propanediol with acetic acid can yield two primary acetate (B1210297) esters:

2-Methyl-1,3-propanediol monoacetate: Formed when one of the hydroxyl groups reacts with a molecule of acetic acid.

2-Methyl-1,3-propanediol diacetate: Formed when both hydroxyl groups react with acetic acid molecules.

The nomenclature and structural details of these compounds are summarized in the table below.

| Common Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Methyl-1,3-propanediol | 2-methylpropane-1,3-diol | 2163-42-0 | C4H10O2 | 90.12 |

| 2-Methyl-1,3-propanediol monoacetate | 3-hydroxy-2-methylpropyl acetate | Not readily available | C6H12O3 | 132.16 |

| 2-Methyl-1,3-propanediol diacetate | 2-methylpropane-1,3-diyl diacetate | 135559-53-4 | C8H14O4 | 174.19 |

Historical Overview of Research on 2 Methyl 1,3 Propanediol Derivatives

The exploration of 2-methyl-1,3-propanediol (B1210203) and its derivatives has been closely tied to the advancement of polymer chemistry. Early research, as evidenced by patent literature, focused on establishing efficient synthesis routes for the diol itself. For instance, processes were developed for its preparation from acrolein and aliphatic diols. google.com These initial efforts were driven by the need for reliable sources of monomers for various polymerization processes.

Subsequent research delved into the application of 2-methyl-1,3-propanediol as a modifier and building block in existing polymer systems. A significant area of investigation has been its incorporation into polyesters, particularly polyethylene (B3416737) terephthalate (B1205515) (PET). Studies have explored how substituting ethylene (B1197577) glycol with 2-methyl-1,3-propanediol can alter the properties of the resulting copolyesters. For example, research has shown that increasing the content of this branched diol can reduce the crystallinity and modify the shrinkage and dyeing characteristics of PET fibers.

The development of polyurethanes also provided a fertile ground for research into 2-methyl-1,3-propanediol derivatives. Its role as a chain extender in polyurethane formulations has been a subject of study, with a focus on how its structure influences the mechanical properties of the final elastomers, coatings, and adhesives. gantrade.com

Current Academic Research Trends and Future Prospects for 2 Methyl 1,3 Propanediol Acetates

Contemporary academic research on 2-methyl-1,3-propanediol (B1210203) and its esters is increasingly focused on sustainability and high-performance materials. A prominent trend is the development of bio-based and biodegradable polymers. For instance, recent studies have successfully synthesized biodegradable thermoplastic elastomers by combining 2-methyl-1,3-propanediol with renewable resources like glutaric acid and lactide. mdpi.com These innovative materials exhibit promising mechanical properties and enhanced biodegradability, addressing the growing demand for environmentally friendly plastics. mdpi.com

Another significant area of research is the synthesis of novel copolyesters with tailored properties. Researchers are investigating the influence of the asymmetric methyl group in 2-methyl-1,3-propanediol on the thermal and barrier properties of bio-based polyesters like poly(propylene furandicarboxylate). rsc.org These studies aim to fine-tune the performance of these materials for applications in packaging and other advanced fields. rsc.org

Future prospects for 2-methyl-1,3-propanediol acetates and other derivatives are tied to the broader trends in the chemical industry, including a shift towards green chemistry and the circular economy. The market for 2-methyl-1,3-propanediol is projected to grow, driven by its use in the production of polyesters, polyurethanes, and coatings. market.us The increasing demand for eco-friendly solutions is expected to spur further research into bio-based production routes for 2-methyl-1,3-propanediol and its application in sustainable materials. market.us

Role As a Versatile Building Block in Chemical Synthesis and Materials Science

Chemical Synthesis Routes

The formation of acetate (B1210297) derivatives of 2-methyl-1,3-propanediol and the synthesis of the diol itself can be achieved through several chemical pathways. These routes are broadly categorized into the direct esterification of the pre-formed diol and multi-step syntheses that generate the diol as a key intermediate.

Esterification of 2-Methyl-1,3-Propanediol with Acetic Acid and its Anhydrides

The introduction of acetate functional groups onto the 2-methyl-1,3-propanediol backbone is a direct method to produce its monoacetate and diacetate derivatives. This is typically achieved through direct esterification or transesterification reactions.

Direct esterification involves the reaction of 2-methyl-1,3-propanediol with acetic acid or its more reactive counterpart, acetic anhydride (B1165640). The selectivity of the reaction towards mono- or di-acetate is influenced by the reaction conditions, including the molar ratio of reactants, catalyst, temperature, and reaction time.

Acid catalysts are commonly employed to facilitate the esterification of alcohols with carboxylic acids. While specific data for the direct esterification of 2-methyl-1,3-propanediol with acetic acid is not extensively detailed in publicly available literature, the general principles of Fischer-Speier esterification apply. The reaction is an equilibrium process, and to drive it towards the product side, removal of water is often necessary.

The use of acetic anhydride is a more efficient method for acetylation as the reaction is essentially irreversible, with the formation of acetic acid as a byproduct. Enzymatic catalysis has also been explored for the selective acylation of diols. For instance, lipase-catalyzed acylation can provide a high degree of regioselectivity, favoring the primary hydroxyl groups.

| Reactant 1 | Reactant 2 | Catalyst | Product(s) | Key Findings |

| 2-Methyl-1,3-propanediol | Acetic Anhydride | Acetate | Mono- and Di-acetate | Acetate catalysis can be used for regioselective acetylation of diols under mild conditions. nih.gov |

| 2-Methyl-1,3-propanediol | Vinyl Acetate | Mucor miehei lipase (B570770) | (S)-monobenzoate | Enzymatic acylation allows for the asymmetrization of the prochiral diol. researchgate.net |

Transesterification offers an alternative route to the acetate esters of 2-methyl-1,3-propanediol. This method involves the reaction of the diol with an acetate ester, such as methyl acetate or ethyl acetate, in the presence of a catalyst. This process is also an equilibrium reaction, and the equilibrium can be shifted by removing the alcohol byproduct (e.g., methanol (B129727) or ethanol).

Enzymatic transesterification has been shown to be an effective method for the synthesis of esters. Lipases, for example, can catalyze the transesterification of diols with high selectivity. The use of vinyl acetate as an acyl donor is particularly advantageous as the vinyl alcohol tautomerizes to acetaldehyde (B116499), driving the reaction forward. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Product(s) | Key Findings |

| 2-Methyl-1,3-propanediol | Vinyl Acetate | Candida antarctica lipase | Monoacetate | Lipase-catalyzed transesterification can achieve asymmetric synthesis of chiral 2-substituted-1,3-propanediols. researchgate.net |

Multi-step Synthesis of 2-Methyl-1,3-Propanediol

The industrial production of 2-methyl-1,3-propanediol often involves multi-step synthetic routes starting from readily available feedstocks. These processes typically involve hydroformylation followed by hydrogenation and hydrolysis.

Hydroformylation, or oxo synthesis, is a key industrial process for the production of aldehydes from alkenes. In the context of 2-methyl-1,3-propanediol synthesis, a common precursor is methallyl alcohol (2-methyl-2-propen-1-ol). The hydroformylation of methallyl alcohol with syngas (a mixture of carbon monoxide and hydrogen) yields 3-hydroxy-2-methylpropanal (B3052098). This reaction is typically catalyzed by rhodium or cobalt complexes. The isomerization of the starting allyl alcohol to the corresponding aldehyde can be an unwanted side reaction, particularly with cobalt catalysts. google.com

Another approach involves the reaction of acrolein with an aliphatic diol to form a cyclic acetal (B89532), which is then hydroformylated. google.com This is followed by hydrogenation and hydrolysis to yield 2-methyl-1,3-propanediol. google.com

| Starting Material | Catalyst | Intermediate(s) | Final Product | Key Findings |

| Allyl Alcohol | Rhodium Complex | 3-Hydroxy-2-methylpropionaldehyde | 2-Methyl-1,3-propanediol | Hydroformylation of allyl alcohol can produce the precursor to 2-methyl-1,3-propanediol. nih.gov |

| Acrolein and 1,3-Butanediol | Rhodium Complex | Cyclic Acetal, Aldehydes | 2-Methyl-1,3-propanediol | A multi-step process involving acetal formation, hydroformylation, and hydrogenation/hydrolysis can be utilized. google.comgoogle.com |

The aldehyde intermediate, 3-hydroxy-2-methylpropanal, obtained from the hydroformylation step is subsequently hydrogenated to form 2-methyl-1,3-propanediol. This hydrogenation is typically carried out using a nickel-based catalyst, such as Raney nickel, under hydrogen pressure. google.com The reaction conditions, including temperature and pressure, are optimized to ensure high conversion and selectivity to the desired diol.

In the process starting from acrolein and another diol, the hydroformylated cyclic acetal undergoes a combined hydrogenation and hydrolysis step. This is often performed in the presence of a hydrogenation catalyst like Raney nickel and an acidic ion-exchange resin to facilitate the hydrolysis of the acetal. google.com

| Intermediate | Catalyst | Reaction Type | Product | Key Findings |

| 3-Hydroxy-2-methylpropanal | Nickel-based catalyst | Hydrogenation | 2-Methyl-1,3-propanediol | The aldehyde from hydroformylation is reduced to the diol. researchgate.net |

| Hydroformylated Cyclic Acetal | Raney Nickel and Acidic Resin | Hydrogenation and Hydrolysis | 2-Methyl-1,3-propanediol | The cyclic acetal is converted to the final diol in a single step. google.com |

Aldol (B89426) Condensation and Subsequent Reductions

A significant synthetic route to 2-methyl-1,3-propanediol involves the aldol condensation of propanal with formaldehyde (B43269). This reaction forms the intermediate, 3-hydroxy-2-methylpropanal. Subsequent hydrogenation of this intermediate yields 2-methyl-1,3-propanediol. This two-step process is a direct and efficient method for the production of 2-methyl-1,3-propanediol as a primary product.

The aldol condensation of propanal can also occur as a self-condensation in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, to produce 2-methyl-pent-2-enal. While this product is not a direct precursor to 2-methyl-1,3-propanediol, the underlying chemistry demonstrates the reactivity of propanal in aldol reactions, which is fundamental to the targeted synthesis. Further variations of this approach can be seen in the synthesis of other diols, such as 1,3-butanediol, which can be prepared by the aldol condensation of acetaldehyde followed by the hydrogenation of the resulting aldol condensation product. fraunhofer.de

Synthesis of Other Functionalized 2-Methyl-1,3-Propanediol Derivatives

The hydroxyl groups of 2-methyl-1,3-propanediol serve as versatile handles for the synthesis of a variety of functionalized derivatives. These derivatives have applications in polymers, coatings, and personal care products. dcc.com.twgantrade.com

One class of derivatives includes esters and polyesters, formed through the reaction of the diol with various acids or their derivatives. For example, 2-methyl-1,3-propanediol is used in the production of unsaturated polyester resins, saturated polyesters for coatings, and polyester polyols for polyurethanes. gantrade.com The branched structure of 2-methyl-1,3-propanediol can influence the properties of these polymers, for instance, by inhibiting crystallization and enhancing flexibility. gantrade.commdpi.com

Another example is the synthesis of thiocarbamate derivatives. The reaction of 2-methyl-2-propyl-1,3-propanediol (B18018) with appropriate reagents can yield thiocarbamates, which have been explored for their potential biological activities. acs.org

Furthermore, 2-methyl-1,3-propanediol can be a building block for other functional molecules. It is used in the synthesis of plasticizers, alkoxylates, and diacrylates/dimethacrylates. gantrade.com The reactivity of its primary hydroxyl groups allows for a high rate of esterification, leading to lighter colored resins compared to those made with other glycols like propylene (B89431) glycol. gantrade.com

Biocatalytic and Green Chemistry Approaches

Whole-Cell Biotransformation in the Production of 2-Methyl-1,3-Propanediol Precursors

Whole-cell biotransformation offers a promising approach for the sustainable production of precursors for 2-methyl-1,3-propanediol, such as propanal and formaldehyde. This method utilizes intact microbial cells, which contain the necessary enzymatic machinery for multi-step conversions, often eliminating the need for costly enzyme purification.

For instance, microbial pathways have been engineered for the production of n-propanol from renewable resources. nih.gov This n-propanol can then be oxidized to propanal, a key starting material for the synthesis of 2-methyl-1,3-propanediol. While microbial production of propanol (B110389) is still under development to compete with chemical synthesis, it represents a potential bio-based route to this essential precursor. nih.gov

Similarly, biotechnological routes for formaldehyde production are being explored. Enzymatic processes using methanol oxidase can convert methanol to formaldehyde. wvu.edu Furthermore, formaldehyde dismutase from Pseudomonas sp. can be used in an enzyme reactor for the disproportionation of formaldehyde to methanol and formic acid, demonstrating the potential for biocatalytic control over formaldehyde transformations. fraunhofer.de The development of efficient whole-cell systems for the production of these C1 and C3 building blocks from renewable feedstocks is an active area of research.

An interesting application of whole-cell biotransformation involves the use of 2-methyl-1,3-propanediol itself as a substrate. Whole cells of Gluconobacter oxydans have been used to catalyze the selective oxidation of 2-methyl-1,3-propanediol to 3-hydroxy-2-methylpropionic acid. rsc.org This bioconversion proceeds with high selectivity and conversion rates under optimized conditions (pH 6-7.5, 25-30 °C), showcasing the potential of whole-cell systems in the functionalization of 2-methyl-1,3-propanediol. rsc.org

Whole-Cell Biotransformation for Precursor Synthesis and Diol Conversion

| Target Product/Substrate | Microorganism/Enzyme System | Key Findings |

|---|---|---|

| n-Propanol (Propanal precursor) | Engineered microorganisms | Development of synthetic pathways from renewable feedstocks. nih.gov |

| Formaldehyde | Methanol oxidase | Enzymatic conversion of methanol to formaldehyde. wvu.edu |

| 3-Hydroxy-2-methylpropionic acid | Gluconobacter oxydans (whole cells) | 95-100% conversion of 2-methyl-1,3-propanediol with over 95% selectivity. rsc.org |

Sustainable Synthesis Routes for 2-Methyl-1,3-Propanediol and its Acetates

The principles of green chemistry are increasingly being applied to the synthesis of 2-methyl-1,3-propanediol and its derivatives, focusing on the use of renewable feedstocks, milder reaction conditions, and the reduction of waste. researchgate.net A key aspect of sustainable synthesis is the utilization of bio-based raw materials. 2-Methyl-1,3-propanediol, when derived from renewable resources, can be used to produce biodegradable polymers, contributing to a circular economy. mdpi.com

The integration of biocatalysis, as discussed in the previous sections, is a cornerstone of sustainable synthesis. Enzyme-catalyzed esterifications and whole-cell biotransformations for precursor production offer environmentally benign alternatives to traditional chemical methods. These biocatalytic routes often proceed under milder conditions, reducing energy consumption and the formation of byproducts.

The choice of solvents and reagents also plays a crucial role in the sustainability of a synthetic route. The use of greener solvents and the development of solvent-free reaction conditions, where possible, are important considerations in the design of sustainable processes for the synthesis of 2-methyl-1,3-propanediol and its acetates.

Continuous Flow Biocatalysis for Ester Synthesis

Continuous flow biocatalysis is an emerging technology that offers significant advantages for the synthesis of esters from 2-methyl-1,3-propanediol. By immobilizing enzymes in a packed-bed reactor, continuous processing allows for enhanced productivity, easier product separation, and improved enzyme stability and reusability.

This methodology has been successfully applied to various biocatalytic reactions, including the synthesis of β-amino acid esters via lipase-catalyzed Michael addition. mdpi.com In such systems, parameters like residence time, temperature, and substrate concentration can be precisely controlled to optimize the reaction yield and selectivity. mdpi.com

While specific studies on the continuous flow lipase-catalyzed esterification of 2-methyl-1,3-propanediol are emerging, the principles have been demonstrated for similar diols and other esters. For instance, continuous flow systems have been developed for the synthesis of biodiesel through the transesterification of oils using immobilized lipases. These systems can operate for extended periods without a significant loss of enzyme activity.

A related application is the continuous flow oxidation of 2-methyl-1,3-propanediol using immobilized whole cells of Acetobacter aceti. This demonstrates the feasibility of using continuous flow technology for reactions involving this diol, paving the way for its application in ester synthesis.

Continuous Flow Biocatalysis for Ester Synthesis

| Reaction Type | Enzyme/Cell System | Substrate(s) | Key Advantage of Continuous Flow |

|---|---|---|---|

| Michael Addition | Lipase TL IM | Aromatic amines and acrylates | Short residence time (30 min) and high yields. mdpi.com |

| Transesterification | Immobilized Lipase | Oils and methanol | High conversion and catalyst reusability for biodiesel production. |

| Oxidation | Immobilized Acetobacter aceti | 2-Methyl-1,3-propanediol | Demonstrates feasibility of continuous processing for this diol. |

Mechanistic Studies of Esterification

The esterification of 2-methyl-1,3-propanediol to form its corresponding acetates can be achieved through several catalytic routes, each with a distinct reaction mechanism.

Acid-Catalyzed Esterification Mechanisms

The acid-catalyzed esterification of 2-methyl-1,3-propanediol with acetic acid follows the well-established Fischer-Speier esterification mechanism. This reversible process is initiated by the protonation of the carbonyl oxygen of acetic acid by a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl groups of 2-methyl-1,3-propanediol.

The reaction proceeds through a tetrahedral intermediate. A series of proton transfer steps then occurs, leading to the formation of a molecule of water as a leaving group. The elimination of water, followed by deprotonation of the carbonyl oxygen, yields the ester and regenerates the acid catalyst. Given that 2-methyl-1,3-propanediol is a diol, this process can occur sequentially at both hydroxyl groups to form the monoacetate and subsequently the diacetate. The reaction is an equilibrium process, and to drive it towards the formation of the ester products, it is common practice to remove water as it is formed, typically through azeotropic distillation.

Enzymatic Esterification Mechanisms

Enzymatic catalysis offers a green and highly selective alternative for the synthesis of 2-methyl-1,3-propanediol acetates. Lipases are the most commonly employed enzymes for this transformation. The mechanism of lipase-catalyzed esterification in a non-aqueous medium generally follows a Ping-Pong Bi-Bi mechanism.

In this mechanism, the lipase first reacts with the acyl donor, in this case, acetic acid (or more commonly, an activated form like a vinyl acetate for higher efficiency), to form an acyl-enzyme intermediate, releasing the first product (e.g., acetaldehyde from vinyl acetate). This is the "Ping" step. The acylated enzyme then binds with the alcohol, 2-methyl-1,3-propanediol, and the acyl group is transferred to one of the hydroxyl groups, forming the monoacetate and regenerating the free enzyme. This is the "Pong" step. The diacetate can be formed through a subsequent enzymatic cycle. The high selectivity of lipases can often be exploited to preferentially acylate one of the primary hydroxyl groups.

Oxidative Esterification Mechanisms

Oxidative esterification provides a direct route to esters from alcohols in the presence of an oxidant, typically molecular oxygen, and a suitable catalyst. For 1,3-diols like 2-methyl-1,3-propanediol, this process can be catalyzed by supported metal nanoparticles, such as gold, palladium, or gold-palladium alloys.

The mechanism is thought to involve the activation of the primary hydroxyl group on the catalyst surface. The presence of a base can facilitate the deprotonation of the alcohol. The activated alcohol then undergoes oxidation to form an aldehyde intermediate. This aldehyde can then react with another molecule of the alcohol (or in this case, potentially another hydroxyl group intramolecularly or from another diol molecule) to form a hemiacetal, which is further oxidized to the ester. In the context of reacting with an external acid like acetic acid, the mechanism would be more complex, potentially involving the formation of an acylal-like intermediate. Studies on the oxidative esterification of a homologous series of 1,3-propanediols have shown that the reactivity is influenced by the substitution on the carbon backbone, with 2-methyl-1,3-propanediol showing intermediate reactivity compared to 1,3-propanediol (B51772) and 2,2-dimethyl-1,3-propanediol. researchgate.net

Kinetic Analysis of Reactions Involving 2-Methyl-1,3-Propanediol

The rate at which 2-methyl-1,3-propanediol is converted to its esters is a critical factor in reactor design and process optimization. Kinetic studies provide valuable data on reaction rates, the influence of reaction parameters, and the determination of rate constants.

Kinetics of Polyesterification Reactions

2-Methyl-1,3-propanediol is a key monomer in the synthesis of unsaturated and saturated polyester resins due to its high reactivity, which leads to shorter production times. mst.edu Kinetic studies on the polyesterification of 2-methyl-1,3-propanediol with various dicarboxylic acids and anhydrides have been conducted to quantify this reactivity.

One study investigated the kinetics of the reactions of 2-methyl-1,3-propanediol with maleic anhydride, phthalic anhydride, and isophthalic acid under isothermal conditions between 180°C and 210°C. researchgate.net The kinetic constants for these reactions were determined, providing a quantitative measure of the diol's reactivity. The study found that the relative reactivity of 2-methyl-1,3-propanediol with maleic anhydride compared to phthalic anhydride was 2.26 at 180°C and 1.70 at 200°C, as measured by the loss of carboxyl groups. researchgate.net

| Reactants | Temperature (°C) | Relative Reactivity (Maleic Anhydride / Phthalic Anhydride) |

|---|---|---|

| 2-Methyl-1,3-propanediol + Maleic Anhydride/Phthalic Anhydride | 180 | 2.26 |

| 2-Methyl-1,3-propanediol + Maleic Anhydride/Phthalic Anhydride | 200 | 1.70 |

The higher reactivity of 2-methyl-1,3-propanediol is attributed to its two primary hydroxyl groups and its unique molecular structure which can influence the transition state of the esterification reaction. dcc.com.tw

Reaction Rate Studies of Acetate Formation

While extensive kinetic data is available for the polyesterification of 2-methyl-1,3-propanediol, specific studies detailing the reaction rates for the formation of its mono- and di-acetates with acetic acid are less common in the literature. However, the principles of esterification kinetics can be applied to this system.

The acid-catalyzed acetylation of 2-methyl-1,3-propanediol is expected to follow second-order kinetics, being first order with respect to both the diol and acetic acid, and also dependent on the catalyst concentration. The formation of the monoacetate and diacetate would be a consecutive reaction system. The rate of formation of the monoacetate would initially be high and then decrease as the diol is consumed and the monoacetate is further converted to the diacetate. The rate of formation of the diacetate would initially be slow, increase as the concentration of the monoacetate builds up, and then level off as the reaction approaches completion.

Factors that would influence the reaction rate include temperature, catalyst concentration, and the molar ratio of the reactants. An increase in temperature would increase the reaction rate, following the Arrhenius equation. Similarly, a higher catalyst concentration would lead to a faster reaction rate. The use of an excess of acetic acid can also drive the equilibrium towards the formation of the diacetate.

For enzymatic reactions, the rate of acetate formation would be described by Michaelis-Menten kinetics, where the rate is dependent on the concentrations of both the acyl donor and the diol, as well as the enzyme concentration. At high substrate concentrations, the reaction rate would become independent of the substrate concentration and would be limited by the enzyme's turnover rate.

| Reaction | Expected Kinetic Order | Key Influencing Factors |

|---|---|---|

| Acid-Catalyzed Monoacetate Formation | Second Order | Temperature, Catalyst Concentration, Reactant Ratio |

| Acid-Catalyzed Diacetate Formation | Consecutive Second Order | Temperature, Catalyst Concentration, Reactant Ratio |

| Enzymatic Acetate Formation | Michaelis-Menten Kinetics | Temperature, Enzyme Concentration, Substrate Concentrations |

Further experimental studies are required to determine the specific rate constants and activation energies for the formation of 2-methyl-1,3-propanediol mono- and di-acetate to allow for precise modeling and optimization of this important reaction.

Influence of Catalysts and Reaction Conditions on Kinetics

The kinetics of the formation of 2-methyl-1,3-propanediol acetates, typically through esterification or transesterification, are profoundly influenced by the choice of catalyst and the specific reaction conditions employed. While direct kinetic studies on the acetylation of 2-methyl-1,3-propanediol are not extensively detailed in the provided research, principles can be drawn from analogous esterification reactions of other diols and polyols.

Catalysts for esterification reactions are broadly categorized as homogeneous or heterogeneous. Heterogeneous catalysts, such as ion-exchange resins like Amberlyst-15, are often preferred in industrial settings due to their ease of separation from the reaction mixture and potential for reuse. mdpi.com The catalytic activity in these systems is typically dependent on the density of acid sites on the catalyst surface.

Reaction conditions play a critical role in dictating the reaction rate and equilibrium yield. Key parameters include temperature, reactant molar ratio, and catalyst loading.

Temperature: Increasing the reaction temperature generally accelerates the reaction rate, allowing equilibrium to be reached more quickly. mdpi.comresearchgate.net However, for exothermic esterification reactions, higher temperatures can adversely affect the maximum equilibrium conversion. researchgate.net For instance, in the synthesis of propylene glycol methyl ether acetate (PGMEA), studies conducted between 60°C and 100°C show a clear trend of faster concentration changes at higher temperatures. mdpi.com

Reactant Molar Ratio: Employing an excess of one reactant, typically the acylating agent (like acetic acid or its ester), can shift the reaction equilibrium towards the product side, thereby increasing the conversion of the diol. researchgate.net In a study on a similar esterification, increasing the molar ratio of acetic acid to the alcohol from 1:1 to 3:1 significantly improved the conversion rate. researchgate.net

Catalyst Loading: The reaction rate is also a function of the catalyst concentration. An increase in catalyst loading generally leads to a faster reaction rate, up to a point where mass transfer limitations may become significant. researchgate.net For the synthesis of PMA, the maximum equilibrium yield was achieved at a catalyst loading of 10 wt%. researchgate.net

Kinetic models such as the Pseudo-homogeneous (PH), Eley-Rideal (ER), and Langmuir-Hinshelwood-Hogen-Watson (LHHW) models are often used to describe the behavior of such reactions. The LHHW model, which considers the adsorption of reactants onto the catalyst surface, is frequently found to be the most consistent with experimental data for esterifications over solid acid catalysts, suggesting that the surface reaction is the rate-controlling step. researchgate.netastr.ro

Table 1: Influence of Reaction Parameters on Esterification Kinetics (Analogous Systems)

| Parameter | General Effect on Rate | General Effect on Equilibrium | Source |

| Temperature | Increases | May decrease for exothermic reactions | mdpi.comresearchgate.net |

| Reactant Molar Ratio | Increases (with excess of one reactant) | Shifts towards higher product yield | researchgate.net |

| Catalyst Loading | Increases (up to a limit) | Affects time to reach equilibrium | researchgate.net |

Reaction Pathways in Oxidative Transformations

The oxidation of 2-methyl-1,3-propanediol (2M1,3PD) to carboxylic acids represents a key transformation pathway. This process can be achieved through biocatalytic routes, offering high selectivity under mild conditions.

Mechanism of 2-Methyl-1,3-Propanediol Oxidation to Carboxylic Acids

A prominent pathway for the oxidation of 2M1,3PD involves a two-step bioconversion process utilizing whole-cell catalysts, such as Gluconobacter oxydans. rsc.org This bacterium contains a sequence of enzymes that facilitate the selective oxidation of the primary alcohol group. rsc.org

The mechanism proceeds as follows:

Oxidation to Aldehyde: The first step involves the oxidation of one of the primary hydroxyl groups of 2-methyl-1,3-propanediol to an aldehyde. This reaction is catalyzed by a membrane-bound alcohol dehydrogenase (ADH). rsc.org The product of this step is the intermediate, 3-hydroxy-2-methylpropanal. rsc.org

Oxidation to Carboxylic Acid: The intermediate aldehyde is then further oxidized to a carboxylic acid. This second step is catalyzed by an aldehyde dehydrogenase (ALDH), yielding the final product, 3-hydroxy-2-methylpropionic acid. rsc.org

This enzymatic cascade is highly specific to the primary alcohol group, leaving the secondary hydroxyl group (if present) or the other primary hydroxyl group untouched, leading to high selectivity.

Intermediate Formation and Selectivity Control

Several parameters are crucial for selectivity control:

pH: The optimal pH for the bioconversion using G. oxydans is in the range of 6.0 to 7.5. Deviations from this range can affect enzyme activity and reaction selectivity. rsc.org

Temperature: The ideal temperature for this enzymatic process is between 25°C and 30°C. rsc.org

Substrate Concentration: High concentrations of the 2-methyl-1,3-propanediol substrate can lead to enzyme inhibition, resulting in incomplete conversion and lower yields. Optimal substrate concentrations are reported to be in the range of 5-10 g/L. rsc.org

Under these optimized conditions, a conversion of 95–100% of 2-methyl-1,3-propanediol can be achieved, with a selectivity of over 95% for 3-hydroxy-2-methylpropionic acid. rsc.org This high degree of selectivity underscores the advantage of biocatalytic pathways for specific oxidative transformations, minimizing the formation of by-products that can occur in conventional chemical oxidation processes.

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers distinct advantages in terms of high activity and selectivity under mild reaction conditions.

The esterification of 2-methyl-1,3-propanediol with acetic acid to produce mono- and di-acetate esters is commonly facilitated by homogeneous acid catalysts. Strong mineral acids, such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), are effective for this purpose. The reaction proceeds through a well-established mechanism involving the protonation of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack from the alcohol's hydroxyl group.

2-Methyl-1,3-propanediol is a significant co-product in the hydroformylation of allyl alcohol, a process aimed primarily at producing 1,4-butanediol (B3395766) rsc.orgresearchgate.netrsc.org. This reaction is a cornerstone of industrial organic synthesis, converting alkenes into aldehydes. Homogeneous rhodium-phosphine complexes are the catalysts of choice for this transformation due to their high activity and selectivity under mild conditions researchgate.netbenthamdirect.comacs.org.

The hydroformylation of allyl alcohol using catalysts like hydridocarbonyltris(triphenylphosphine)rhodium(I) (RhH(CO)(PPh₃)₃) yields a mixture of two isomeric aldehydes: 4-hydroxybutanal (the linear product) and 3-hydroxy-2-methylpropanal (the branched product) researchgate.nettaylorfrancis.com. Subsequent hydrogenation of this aldehyde mixture converts them into their corresponding diols: 1,4-butanediol and 2-methyl-1,3-propanediol taylorfrancis.com.

The ratio of the linear to branched product (n/b ratio) is a critical parameter and can be influenced by several factors, including the type of phosphine (B1218219) ligand, catalyst concentration, temperature, and pressure of synthesis gas (CO/H₂) researchgate.net. For instance, using specific ligands like 1,1′-bis(diphenylphosphino)ferrocene with a rhodium catalyst has been shown to achieve high yields of the linear product, 4-hydroxybutanal researchgate.net.

Table 1: Influence of Ligands on Rhodium-Catalyzed Hydroformylation of Allyl Alcohol

| Ligand | Catalyst System | Temperature (°C) | Pressure (psi) | n/b Ratio | Reference |

|---|---|---|---|---|---|

| Triphenylphosphine | RhH(CO)(PPh₃)₃ | 60-100 | 400-1000 | Variable | researchgate.net |

| 1,1′-Bis(diphenylphosphino)ferrocene | Rhodium Complex | 60 | 800 | High (>80% linear) | researchgate.net |

Heterogeneous Catalysis

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages, particularly in terms of catalyst separation, recovery, and reusability, making them highly attractive for industrial applications.

The direct oxidative esterification of 2-methyl-1,3-propanediol with an alcohol like methanol in the presence of molecular oxygen presents an environmentally friendly route to its corresponding esters. This reaction has been investigated using supported noble metal catalysts, particularly gold (Au), palladium (Pd), and their bimetallic alloys (Au-Pd) on supports like titania (TiO₂) cardiff.ac.ukx-mol.com.

Research on a series of homologous 1,3-diols, including 2-methyl-1,3-propanediol, has shown that gold-palladium alloy catalysts supported on titania exhibit the highest activity for oxidative esterification cardiff.ac.ukx-mol.com. The presence of methyl groups on the diol structure was found to decrease reactivity. However, high selectivity towards the mono-ester, methyl 2-methyl-3-hydroxyisobutyrate, can be achieved through mono-oxidation cardiff.ac.ukx-mol.com. The synergistic effect between gold and palladium in the alloy nanoparticles is believed to be crucial for the enhanced catalytic performance cardiff.ac.uk.

Table 2: Performance of Titania-Supported Catalysts in Oxidative Esterification of 1,3-Diols

| Catalyst | Diol Substrate | Key Finding | Reference |

|---|---|---|---|

| Au/TiO₂ | 1,3-Propanediol, 2-Methyl-1,3-propanediol | Active, but less so than bimetallic catalysts. | cardiff.ac.ukx-mol.com |

| Pd/TiO₂ | 1,3-Propanediol, 2-Methyl-1,3-propanediol | Active, but less so than bimetallic catalysts. | cardiff.ac.ukx-mol.com |

Heteropolyacids (HPAs) are a class of solid acid catalysts that have demonstrated significant potential in the oxidation of 2-methyl-1,3-propanediol. Specifically, Keggin-type HPAs have been effectively used for the gas-phase oxidation of 2-MPD to produce methacrylic acid (MAA), a valuable industrial monomer rsc.orgresearchgate.netrsc.org.

In this process, 2-MPD is oxidized over a cesium salt of a Keggin-type heteropolyacid. The reaction proceeds in a stepwise manner: 2-MPD is first oxidized to 3-hydroxy-2-methylpropanal, which then dehydrates to methacrolein (B123484). Finally, methacrolein is oxidized to methacrylic acid rsc.orgrsc.org. The performance of these catalysts can be fine-tuned by incorporating other metals. For example, inserting vanadium into the HPA structure and promoting it with copper has been shown to increase the selectivity towards methacrylic acid rsc.orgresearchgate.net. In a gas-phase fluidized bed reactor at 250 °C, a maximum selectivity to MAA of 41% at 63% conversion of 2-MPD has been reported rsc.orgrsc.org.

Table 3: Catalytic Performance of a Heteropolyacid Catalyst in the Oxidation of 2-Methyl-1,3-Propanediol

| Catalyst | Reaction Temperature (°C) | 2-MPD Conversion (%) | MAA Selectivity (%) | Methacrolein Selectivity (%) | Reference |

|---|

To overcome the drawbacks of homogeneous acid catalysts in esterification, solid acid catalysts are widely employed. Ion-exchange resins with sulfonic acid groups (-SO₃H), such as Amberlyst-15, are effective heterogeneous catalysts for esterification reactions scirp.orgripublication.com. These catalysts offer high activity, comparable to their homogeneous counterparts, with the significant advantage of easy separation from the reaction mixture by simple filtration, which allows for their reuse and minimizes waste generation scirp.org.

In the realm of polymerization, 2-methyl-1,3-propanediol is a valuable monomer for producing polyesters with unique properties. Zeolite-based catalysts have been developed for the polycondensation of diols with dicarboxylic acids to form polyesters google.com. These solid catalysts are active at the high temperatures required for polycondensation and can influence the properties of the resulting polymer. The use of zeolites as catalysts in polymerization offers a green alternative to traditional metal-based catalysts, such as antimony compounds google.comresearchgate.net.

Biocatalysis and Enzyme Engineering

The application of biocatalysis in the synthesis and transformation of 2-methyl-1,3-propanediol and its acetates represents a significant advancement towards greener and more selective chemical manufacturing. Enzymes, particularly lipases, and whole-cell systems offer high selectivity under mild reaction conditions, minimizing waste and energy consumption compared to traditional chemical methods.

Lipase-Mediated Synthesis of Monoacetates and Diacetates

Lipases (triacylglycerol acyl hydrolases) are versatile enzymes that can catalyze esterification, transesterification, and hydrolysis reactions. nih.govresearchgate.net In non-aqueous environments, the reaction equilibrium shifts towards synthesis, making lipases excellent catalysts for producing esters like the monoacetates and diacetates of 2-methyl-1,3-propanediol. researchgate.net This enzymatic approach is particularly valuable for achieving high regio- and stereoselectivity. nih.gov

The synthesis of chiral monoesters is a key application. Since 2-methyl-1,3-propanediol is a prochiral molecule, lipases can selectively acylate one of the two primary hydroxyl groups, a process known as desymmetrization. For instance, the acylation of 2-methyl-1,3-propanediol catalyzed by Mucor miehei lipase (MML) using vinyl benzoate (B1203000) as the acyl donor yields the (S)-monobenzoate. researchgate.net Similarly, lipase-catalyzed hydrolysis, the reverse reaction, can be used for the kinetic resolution of racemic mixtures of the corresponding acetates. The hydrolysis of the racemic acetate of 2-methyl-1,3-propanediol mono(p-methoxybenzyl ether) using Candida antarctica lipase proceeded with high enantioselectivity (E > 35). researchgate.net

Lipases from various microbial sources have been successfully employed for these transformations. Common choices include lipases from Candida antarctica (often referred to as CALB), Pseudomonas cepacia, and Mucor miehei. nih.govresearchgate.net The choice of enzyme is critical as it directly influences the selectivity and reaction rate. nih.gov The transesterification reaction often utilizes activated acyl donors like vinyl acetate to achieve irreversible and efficient acylation. nih.gov

Table 1: Examples of Lipase-Mediated Transformations

| Enzyme Source | Substrate/Reaction Type | Product(s) | Selectivity/Yield |

|---|---|---|---|

| Mucor miehei lipase (MML) | Asymmetrization of 2-methyl-1,3-propanediol | (S)-monobenzoate | 65% ee |

| Candida antarctica lipase | Hydrolysis of racemic acetate | Enantiomerically pure alcohol and remaining acetate | High enantioselectivity (E > 35) |

ee: enantiomeric excess; E: enantiomeric ratio

Whole-Cell Biocatalysts in Stereoselective Transformations

Whole-cell biocatalysis utilizes intact microbial cells (e.g., bacteria, fungi) as catalysts, offering several advantages over isolated enzymes. nih.gov The cells contain the necessary enzymes in their natural environment and can regenerate required cofactors, simplifying the process and reducing costs. nih.gov

In the context of 2-methyl-1,3-propanediol, whole cells of Gluconobacter oxydans have been used for its oxidative biotransformation. rsc.org This process converts 2-methyl-1,3-propanediol (2M1,3PD) into 3-hydroxy-2-methylpropionic acid (3H2MPA), a valuable chemical intermediate. rsc.org The transformation is mediated by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) enzymes within the microorganism. rsc.org This specific bioconversion demonstrates the potential of whole-cell systems to perform highly selective oxidations on the diol substrate. Research has shown that under optimized conditions, this process can achieve 95–100% conversion of 2M1,3PD with over 95% selectivity to the desired product, 3H2MPA. rsc.org

The use of whole cells is a cornerstone of "green" chemistry, as these reactions are conducted under benign conditions (ambient temperature and pressure, neutral pH) and produce biodegradable waste. nih.gov The stereoselectivity of whole-cell systems arises from the inherent chirality of the enzymes they contain, which can differentiate between prochiral centers or enantiomers in a racemic mixture, leading to products with high enantiomeric purity. mdpi.com

Immobilized Enzyme Systems for Continuous Processes

For industrial applications, the reusability and stability of biocatalysts are paramount. Enzyme immobilization, the process of confining enzymes to a solid support material, is a key strategy to achieve this. Immobilization enhances enzyme stability and facilitates easy separation from the reaction mixture, allowing for repeated use and the development of continuous processes. researchgate.net

Lipases have been successfully immobilized on various supports, including nylon, Immobead 150, and polymeric resins like Diaion HP-20. researchgate.netnih.govsigmaaldrich.com These immobilized systems have been implemented in packed-bed reactors for the continuous synthesis of esters. nih.gov For example, a nylon-immobilized lipase from Candida cylindracea was used in a packed-bed reactor for the continuous production of various esters, demonstrating long-term stability. nih.gov Similarly, lipase from Thermomyces lanuginosus immobilized on Immobead 150 is noted for its use in packed-bed reactor setups for continuous synthesis. sigmaaldrich.com

Continuous-flow processes offer significant advantages over traditional batch reactions, including reduced reaction times, improved productivity, and easier process control. researchgate.netmdpi.com In the kinetic resolution of (±)-1,2-propanediol, a structurally similar compound, shifting from a batch process to a continuous-flow system decreased the reaction time from 6 hours to just 7 minutes. researchgate.net This highlights the immense potential for accelerating the synthesis of 2-methyl-1,3-propanediol acetates by adopting immobilized enzymes in continuous-flow reactors.

Table 2: Comparison of Batch vs. Continuous-Flow Enzymatic Processes

| Parameter | Batch Process | Continuous-Flow Process |

|---|---|---|

| Catalyst Form | Free or immobilized enzyme | Typically immobilized enzyme |

| Operation | Discontinuous | Continuous |

| Reaction Time | Longer (e.g., hours) researchgate.net | Significantly shorter (e.g., minutes) researchgate.net |

| Productivity | Lower | Higher |

| Process Control | More complex to automate | Easier to control and automate |

| Catalyst Recovery | Requires separation step | Integrated within the reactor |

Optimization of Biocatalytic Reaction Parameters (pH, temperature, substrate concentration)

The efficiency and selectivity of biocatalytic reactions are highly dependent on various physical and chemical parameters. nih.gov Systematic optimization of these factors is crucial to maximize product yield and catalyst performance.

Temperature: Enzymes have an optimal temperature at which they exhibit maximum activity. For lipase-catalyzed kinetic resolutions, an optimal temperature of 40 °C has been reported. chemrxiv.org In the biotransformation of 2-methyl-1,3-propanediol using G. oxydans, the optimal temperature range was found to be 25–30 °C. rsc.org

pH: The pH of the reaction medium affects the ionization state of the enzyme's amino acid residues, particularly those in the active site, thereby influencing its activity. The optimal pH for the G. oxydans bioconversion was determined to be between 6.0 and 7.5. rsc.org

Substrate Concentration: While a higher substrate concentration can increase the reaction rate, excessively high concentrations can lead to substrate inhibition, where the enzyme's active sites become saturated, or the substrate itself denatures the enzyme. rsc.org For the biotransformation of 2M1,3PD, the optimal substrate concentration was 5–10 g/L; higher concentrations resulted in enzyme inhibition and incomplete conversion. rsc.org

Methodologies like Response Surface Methodology (RSM) are often employed to systematically study the interactions between different parameters and identify the optimal conditions for a given biocatalytic process. mdpi.comnih.gov

Table 3: Optimized Parameters for Biotransformations of 2-Methyl-1,3-Propanediol

| Biocatalyst | Parameter | Optimal Value/Range | Finding |

|---|---|---|---|

| Gluconobacter oxydans (Whole Cell) | pH | 6.0 - 7.5 | Maximizes conversion to 3-hydroxy-2-methylpropionic acid. rsc.org |

| Gluconobacter oxydans (Whole Cell) | Temperature | 25 - 30 °C | Ensures high enzyme activity and cell viability. rsc.org |

Advanced Characterization Techniques for 2 Methyl 1,3 Propanediol Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopy is fundamental to confirming the successful synthesis of 2-methyl-1,3-propanediol (B1210203) derivatives, such as through esterification. These methods provide direct evidence of the formation of new chemical bonds and the consumption of starting materials.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. In the context of 2-methyl-1,3-propanediol derivatives, both ¹H-NMR and ¹³C-NMR are used to verify the molecular structure.

¹³C-NMR is particularly effective for confirming the formation of ester linkages. The chemical environment of a carbon nucleus dictates its resonance frequency (chemical shift), and the formation of an ester bond causes predictable shifts in the signals of nearby carbon atoms. For instance, the carbon atoms in the C-O backbone of the diol and the carbonyl carbon of the acid will experience a change in their electronic environment upon esterification. The chemical shift of a carbon in a C-O single bond is typically in the 50-100 ppm range, while a carbonyl carbon (C=O) in an ester appears in the 165-190 ppm region. libretexts.orgoregonstate.edu

In the synthesis of polyesters from 2-methyl-1,3-propanediol, NMR can confirm polymerization. For example, in the synthesis of triblock copolymers using poly(2-methyl-1,3-propylene glutarate) (PMPG) as a central block, the disappearance of the signal for the terminal hydroxyl group of the PMPG and the appearance of new characteristic peaks confirm that the PMPG initiated the polymerization. mdpi.com

Table 1: Illustrative ¹³C-NMR Chemical Shifts for Ester Linkage Confirmation

| Carbon Environment | Typical Chemical Shift (ppm) |

|---|---|

| Carbonyl Carbon (Ester) | 165 - 190 |

| Methylene Carbon adjacent to Ester Oxygen (-CH₂-O-C=O) | 60 - 80 |

| Alkane Carbon (-C-C) | 0 - 50 |

Note: These are approximate ranges; actual values depend on the specific molecular structure. libretexts.orgoregonstate.edu

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique for identifying functional groups within a molecule. It is widely used to monitor the progress of esterification reactions involving 2-methyl-1,3-propanediol. The key is to track the appearance of the ester functional group and the disappearance or reduction of the hydroxyl groups.

The most prominent indicator of ester formation is the appearance of a strong absorption band corresponding to the carbonyl (C=O) stretch, which typically occurs in the range of 1730-1750 cm⁻¹. researchgate.net Simultaneously, the broad absorption band characteristic of the hydroxyl (O-H) group stretch from the diol, usually found between 3200 and 3600 cm⁻¹, will diminish as the reaction proceeds. The presence of a residual O-H band in the final product can indicate incomplete reaction or the presence of hydroxyl end-groups in a polyester (B1180765). researchgate.net

Table 2: Key FTIR Absorption Bands for Characterizing 2-Methyl-1,3-Propanediol Esters

| Functional Group | Vibration Type | Characteristic Frequency (cm⁻¹) |

|---|---|---|

| Hydroxyl (O-H) | Stretching | 3200 - 3600 (Broad) |

| Carbonyl (C=O), Ester | Stretching | 1730 - 1750 (Strong) |

| C-O, Ester | Stretching | 1000 - 1300 |

Thermal Analysis for Material Property Assessment

Thermal analysis techniques are essential for evaluating the performance of 2-methyl-1,3-propanediol derivatives under varying temperature conditions. They provide critical data on phase transitions, thermal stability, and mechanical properties.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. hu-berlin.de It is a primary tool for determining the key thermal transitions of polymers. For amorphous or semi-crystalline derivatives of 2-methyl-1,3-propanediol, DSC is used to identify the glass transition temperature (Tg) and, if applicable, the melting temperature (Tm) and crystallization temperature (Tc). hu-berlin.de

The Tg is the temperature at which an amorphous material transitions from a rigid, glassy state to a more flexible, rubbery state. tainstruments.com This is observed as a step-like change in the heat capacity on the DSC curve. hu-berlin.de The incorporation of the branched 2-methyl-1,3-propanediol monomer into a polyester chain can disrupt crystallization, leading to more amorphous materials with distinct glass transitions. dcc.com.tw For semi-crystalline polymers, DSC also reveals the melting point, which appears as an endothermic peak.

For example, in studies of triblock copolymers of polylactide (PLA) and poly(2-methyl-1,3-propylene glutarate) (PMPG), DSC was used to determine the thermal properties. The copolymers exhibited glass transition temperatures ranging from -48 to -42 °C and melting points between 130 and 152 °C, depending on the block composition. mdpi.com

Table 3: Thermal Properties of PLA-b-PMPG-b-PLA Copolymers by DSC

| Sample | Tg (°C) | Tm (°C) |

|---|---|---|

| TPE100 | -48 | 152 |

| TPE75 | -46 | 145 |

| TPE50 | -44 | 142 |

| TPE25 | -42 | 130 |

Source: Data from a study on thermoplastic elastomers derived from 2-methyl-1,3-propanediol. mdpi.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. tainstruments.com This technique is crucial for assessing the thermal stability of 2-methyl-1,3-propanediol derivatives. The output from a TGA experiment is a curve plotting percentage weight loss against temperature, from which the onset of decomposition can be determined. nih.gov

A common metric for thermal stability is Td5, the temperature at which 5% weight loss occurs. This value provides a practical upper limit for processing and application temperatures. For polymers derived from 2-methyl-1,3-propanediol, TGA can show how factors like molecular weight and copolymer composition affect thermal stability. In the study of PLA-b-PMPG-b-PLA copolymers, TGA showed a two-step degradation process. The Td5 values ranged from 257 °C to 301 °C, indicating that copolymers with shorter PLA blocks had higher initial decomposition temperatures. mdpi.com

Table 4: Thermal Stability of PLA-b-PMPG-b-PLA Copolymers by TGA

| Sample | Td5 (°C) |

|---|---|

| TPE100 | 257 |

| TPE75 | 271 |

| TPE50 | 285 |

| TPE25 | 301 |

Source: Data from a study on thermoplastic elastomers derived from 2-methyl-1,3-propanediol. mdpi.com

Dynamic Mechanical Analysis (DMA) is a highly sensitive technique used to characterize the viscoelastic properties of materials, particularly polymers. wikipedia.org It works by applying a sinusoidal stress to a sample and measuring the resulting strain. libretexts.org This allows for the determination of the storage modulus (E'), which represents the elastic response (stiffness), and the loss modulus (E''), which represents the viscous response (energy dissipation). anton-paar.com

DMA is particularly useful for studying the glass transition, which is typically identified by a sharp decrease in the storage modulus and a peak in the loss modulus or the tan delta (the ratio of E'' to E'). wikipedia.org For polymers derived from 2-methyl-1,3-propanediol, DMA can provide detailed information about how temperature and the frequency of motion affect their mechanical behavior, which is critical for applications where the material will be subjected to dynamic loads or temperature fluctuations. eag.comadvanses.com The technique can map the transition from a hard, glassy state to a soft, rubbery state, providing performance data that is not obtainable from other thermal methods. libretexts.org

Chromatographic and Mass Spectrometry Approaches

Chromatographic and mass spectrometry techniques are indispensable for the separation and identification of 2-methyl-1,3-propanediol derivatives. These methods offer high sensitivity and selectivity, which are critical for analyzing complex samples.

High-Performance Liquid Chromatography (HPLC) for Enantioselective Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers, which are chiral molecules that are mirror images of each other. nih.gov For derivatives of 2-methyl-1,3-propanediol, enantioselective analysis is crucial as different enantiomers can exhibit distinct biological activities or properties. This separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. nih.govmdpi.com

The choice of CSP and mobile phase is critical for achieving successful enantioseparation. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability. mdpi.com The separation mechanism often involves the formation of transient diastereomeric complexes between the analyte and the chiral selector on the stationary phase. sigmaaldrich.com Factors such as hydrogen bonding, π-π interactions, and steric hindrance play a key role in the chiral recognition process. sigmaaldrich.com In reversed-phase modes, a phenomenon known as inclusion complexing, where part of the analyte fits into a chiral cavity of the CSP, is often the basis for separation. sigmaaldrich.com

For instance, the enantiomers of various chiral alcohols can be separated after derivatization with a chiral acid, followed by HPLC on a standard silica (B1680970) gel column. nih.gov While direct enantioseparation of 2-methyl-1,3-propanediol itself is not standard due to its prochiral nature, its chiral derivatives, such as monoesters, can be resolved. Lipase-catalyzed hydrolysis of a racemic acetate (B1210297) derivative of 2-methyl-1,3-propanediol monoether has been shown to proceed with high enantioselectivity, and the resulting enantiomeric products can be analyzed by chiral HPLC. researchgate.net

Table 1: HPLC Parameters for Enantioselective Analysis

| Parameter | Description | Common Values/Examples |

|---|---|---|

| Chiral Stationary Phase (CSP) | The stationary phase containing a chiral selector that enables the separation of enantiomers. nih.gov | Polysaccharide-based (e.g., Chiralpak® series), Macrocyclic glycopeptides (e.g., Chirobiotic™ series). sigmaaldrich.comnih.gov |

| Mobile Phase | The solvent system that carries the analyte through the column. | Normal Phase: n-hexane/alcohol mixtures; Reversed Phase: Acetonitrile/water or Methanol (B129727)/water with additives like acids or bases. sigmaaldrich.comnih.gov |

| Separation Factor (α) | A measure of the separation between two enantiomers. | Values > 1 indicate separation. For example, α = 1.18 was achieved for CSDP esters of a chiral alcohol. nih.gov |

| Resolution (Rs) | A quantitative measure of the degree of separation between two peaks. | Values ≥ 1.5 indicate baseline separation. For example, Rs = 1.3 was achieved for certain diastereomeric esters. nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique used for identifying and quantifying compounds in complex mixtures. semanticscholar.org This method couples the separation capabilities of HPLC with the mass analysis capabilities of tandem mass spectrometry. nih.gov It is particularly useful for analyzing fatty acid esters of propanediol (B1597323) derivatives in matrices like edible oils. nih.govresearchgate.net

In a typical LC-MS/MS workflow, the sample is first injected into the HPLC system, where the different derivatives are separated based on their physicochemical properties. The separated compounds then enter the mass spectrometer, where they are ionized. The precursor ions corresponding to the target analytes are selected and fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides high specificity and allows for accurate quantification even at low levels. omicsonline.org

Direct analytical methods using LC-MS/MS have been developed for the determination of various propanediol esters, avoiding the need for hydrolysis or derivatization steps. researchgate.netjfda-online.com For example, a method for analyzing 3-chloro-1,2-propanediol (B139630) (3-MCPD) fatty acid esters in edible oils involved purification with solid-phase extraction followed by LC-MS/MS analysis, allowing for the quantification of multiple monoesters and diesters. nih.gov The limits of quantification (LOQs) for such methods can be as low as 0.02 to 0.08 mg/kg, depending on the specific ester. nih.gov

Table 2: LC-MS/MS Parameters for Propanediol Ester Analysis

| Parameter | Description | Example from 3-MCPD Ester Analysis nih.gov |

|---|---|---|

| Chromatography | Separation of analytes before mass detection. | Reversed-phase HPLC. |

| Ionization Source | Method used to generate ions from the analyte molecules. | Electrospray Ionization (ESI) is common for such compounds. |

| Mass Analyzer | Separates ions based on their mass-to-charge ratio. | Triple Quadrupole (QqQ) is frequently used for quantitative analysis. semanticscholar.org |

| Precursor Ion (m/z) | The mass-to-charge ratio of the parent ion selected for fragmentation. | Specific m/z values corresponding to different 3-MCPD esters. |

| Product Ion (m/z) | The mass-to-charge ratio of the fragment ions monitored for quantification. | Specific fragment ions characteristic of the 3-MCPD structure. |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be reliably quantified. | 0.02 to 0.08 mg/kg for various esters. |

Crystallographic and Morphological Studies

The incorporation of 2-methyl-1,3-propanediol into polymers significantly influences their crystalline structure and surface morphology. Techniques like X-ray diffraction and electron microscopy are vital for assessing these changes.

Wide-Angle X-ray Diffractograms for Crystallinity Assessment

Wide-Angle X-ray Diffraction (WAXD), also referred to as Wide-Angle X-ray Scattering (WAXS), is a fundamental technique for investigating the crystalline structure of materials, including polymers. mdpi.com The diffraction pattern obtained from WAXD provides information about the arrangement of polymer chains, allowing for the determination of the degree of crystallinity, crystal size, and lattice parameters. mdpi.com

The unique branched structure of 2-methyl-1,3-propanediol, with its methyl side group, disrupts the regular packing of polymer chains. dcc.com.twgantrade.com This disruption inhibits crystallization. dcc.com.twresearchgate.net For example, when 2-methyl-1,3-propanediol is used as a comonomer in the synthesis of polyesters like Polyethylene (B3416737) Terephthalate (B1205515) (PET), it acts as an effective crystallization modifier. gantrade.comtennessee.edu The resulting copolymers exhibit a reduced rate and extent of crystallization compared to the PET homopolymer. tennessee.edu Studies have shown that a PET resin substituted with 25 mol% of 2-methyl-1,3-propanediol did not crystallize at all under certain processing conditions. tennessee.edu WAXD patterns of such modified polymers typically show broad, amorphous halos instead of sharp diffraction peaks characteristic of crystalline materials. researchgate.net The degree of crystallinity can be estimated by analyzing the relative areas of the crystalline peaks and the amorphous halo in the diffractogram. mdpi.com

Table 3: Effect of 2-Methyl-1,3-Propanediol (MPDiol) on PET Crystallinity

| MPDiol Content (mol%) | Ultimate Crystallinity (%) | WAXD Pattern Observation |

|---|---|---|

| 0 (PET Homopolymer) | ~33% | Sharp peaks indicating semi-crystalline structure. tennessee.edu |

| 10 | ~22% | Broader peaks, reduced peak intensity, indicating lower crystallinity. tennessee.edu |

Scanning Electron Microscopy (SEM) for Surface Morphology (e.g., in polymer applications)

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to visualize the surface topography and morphology of materials at high magnification. libretexts.org In polymer science, SEM is used to study features such as surface texture, porosity, and the dispersion of fillers or additives. researchgate.net Since many polymers are not inherently conductive, they often require a thin coating of a conductive material, like gold, before SEM imaging. libretexts.org

The incorporation of 2-methyl-1,3-propanediol can influence the surface morphology of polymer-based materials. For example, in composite materials where polymers act as a binder for other particles, SEM can reveal how well the components are integrated. researchgate.net The analysis of polymer surfaces after exposure to different environments (e.g., immersion in a fluid) can show changes like the formation of cavities or surface degradation, with SEM providing detailed visual evidence. researchgate.net

In the context of polymer films or fibers, SEM can be used to assess the uniformity of the surface. The changes in crystallinity induced by 2-methyl-1,3-propanediol can indirectly affect the surface morphology. Amorphous polymers may present a smoother, more uniform surface compared to their semi-crystalline counterparts, which might exhibit structures like spherulites on their surface. SEM analysis provides a direct visualization of these microstructural features. libretexts.org

Table 4: SEM Observational Parameters in Polymer Analysis

| Parameter | Description | Typical Observations |

|---|---|---|

| Magnification | The extent to which the object being viewed is enlarged. | Ranges from ~10x to over 500,000x, typically in the 1,000x to 10,000x range for polymer morphology. |

| Surface Topography | The three-dimensional texture of the surface. | Smooth, rough, porous, fibrous, presence of cracks or voids. |

| Morphology | The form and structure of features on the surface. | Crystalline structures (spherulites), phase separation in blends, particle distribution in composites. libretexts.orgresearchgate.net |

| Working Distance (WD) | The distance between the final lens of the microscope and the sample. | Affects the depth of field and resolution of the image. |

| Accelerating Voltage | The voltage used to accelerate electrons towards the sample. | Influences the interaction volume of the electron beam with the sample and affects image contrast and resolution. |

Precursors for Polyester Resins

2-Methylpropane-1,3-diol is a crucial component in the production of both unsaturated and saturated polyester resins. relicchemicals.inepchems.com Its distinct, non-linear structure imparts desirable characteristics to the final polymer, including enhanced flexibility, durability, and hydrolytic stability. epchems.com The presence of two primary hydroxyl groups ensures high reactivity during esterification, leading to faster reaction rates and increased productivity compared to other glycols like propylene (B89431) glycol. gantrade.comlyondellbasell.com This higher reactivity can also result in lighter-colored resins due to the potential for lower processing temperatures. gantrade.comgantrade.com

Unsaturated Polyester Resins (UPR) and Composites

In the formulation of unsaturated polyester resins (UPRs), 2-methylpropane-1,3-diol offers a combination of processing and property benefits. gantrade.com Its branched structure provides an excellent balance of tensile strength, elongation, and flexibility to the finished product. gantrade.com This allows for the creation of molding resins with higher toughness and elongation without compromising the modulus. gantrade.com Unlike other glycols used for flexibilization, it does not typically lead to a reduction in chemical resistance, water resistance, or weatherability. gantrade.com

The introduction of 2-methylpropane-1,3-diol into the polyester polycondensation reaction can address common issues such as high brittleness and cracking in the final resin. google.com Its use enhances the resin's toughness, water resistance, and corrosion resistance. google.com Furthermore, its non-linear backbone contributes to excellent miscibility with styrene (B11656), a common reactive diluent in UPRs. gantrade.com

For specialized applications like gelcoats, which demand high performance, polyesters based on 2-methylpropane-1,3-diol exhibit high strength, excellent blister resistance, and superior weatherability, making them suitable for marine and fiberglass panel applications. gantrade.comdcc.com.tw

Table 1: Advantages of 2-Methylpropane-1,3-diol in UPR Formulations

| Feature | Benefit |

|---|---|

| Unique Molecular Structure | Provides an excellent balance of tensile strength, elongation, and flexibility. gantrade.com |

| High Reactivity | Increases esterification rates and kettle productivity. gantrade.com |

| Non-Linear Backbone | Gives polyesters excellent styrene miscibility. gantrade.com |

| Flexibilization | Achieves higher elongations and toughness without sacrificing modulus or chemical/water resistance. gantrade.com |

| Enhanced Durability | Improves water resistance, corrosion resistance, and weatherability. gantrade.comgoogle.com |

Saturated Polyester for Coatings and other Applications

2-Methylpropane-1,3-diol is extensively used in creating saturated polyester resins for high-performance coatings. epchems.com Its unique structure allows for the production of liquid polyesters that are readily soluble in conventional coating solvents. gantrade.com A key advantage is its ability to impart flexibility to polyesters with high aromatic content (e.g., those based on Isophthalic or Terephthalic acid) while maintaining good hardness. riverocean.com.tw This combination of properties is possible because polyesters based on this diol have a low tendency to crystallize. riverocean.com.tw

In a study comparing it to neopentyl glycol (NPG) in high-solids polyester coatings, 2-methylpropane-1,3-diol demonstrated several advantages, including its liquid form, which simplifies handling, and a shorter "cook time" during resin synthesis. mst.edu The resulting coatings also showed an improvement in flexibility over those based on NPG. mst.edu Resins formulated with this diol tend to exhibit lower viscosity, enabling formulators to create coatings with higher solids content. lyondellbasell.com

Influence on Crystallization and Thermal Properties of Polyesters

The branched methyl group in the 2-methylpropane-1,3-diol structure plays a critical role in modifying the thermal and crystallization properties of polyesters. gantrade.comdcc.com.tw This side group disrupts the regularity of the polymer chains, which inhibits crystallization. researchgate.netmdpi.com This effect is particularly valuable in applications where clarity and stability are required. lyondellbasell.com

When used as a comonomer in polyethylene terephthalate (PET), 2-methylpropane-1,3-diol acts as an effective crystallization modifier. gantrade.comdcc.com.tw The incorporation of this diol reduces the crystallinity and crystallization rate of PET due to the decreased macromolecular regularity. researchgate.net This leads to several benefits:

Improved Clarity: By disrupting the crystalline structure that makes PET opaque, it can be used to produce transparent bottles. gantrade.comdcc.com.tw

Modified Thermal Properties: The introduction of 2-methylpropane-1,3-diol into polyester chains generally lowers the glass transition temperature (Tg) and the melting temperature (Tm). researchgate.net

Research has shown that the methyl group introduced into the polymer side chain helps to inhibit the crystallization of polyester resins. researchgate.net For instance, poly(2-methyl-1,3-propylene succinate), derived from succinic acid and 2-methylpropane-1,3-diol, is an amorphous homopolymer. researchgate.net Similarly, thermoplastic elastomers synthesized using this diol as a soft block benefit from the disruption of crystallization. mdpi.com

Components in Polyurethane Formulations

2-Methylpropane-1,3-diol is a versatile building block in the field of polyurethanes, finding use in coatings, adhesives, sealants, and elastomers. gantrade.comriverocean.com.tw It is an ideal intermediate for creating polyester polyols because it yields polyesters that contain all primary hydroxyl groups, which exhibit dependable reactivity with isocyanates. gantrade.comdcc.com.tw These polyester polyols also show excellent compatibility in urethane (B1682113) adhesive formulations. gantrade.com

Chain Extenders in Urethane Elastomers and Adhesives

As a liquid diol, 2-methylpropane-1,3-diol functions as a chain extender to build molecular weight and performance in urethane elastomers, adhesives, and sealants. gantrade.comdcc.com.tw Chain extenders are low-molecular-weight compounds that react with isocyanates to form the hard segments within the polyurethane matrix, improving the final mechanical properties of the material. nih.gov

Its branched structure is particularly beneficial in the manufacturing of clear, pliable sealants and adhesives. dcc.com.twriverocean.com.tw Polyurethane elastomers prepared using 2-methylpropane-1,3-diol as the chain extender have been found to be advantageously soft and resilient, while also being unexpectedly clear and transparent. google.com It is used in various polyurethane systems, including industrial maintenance coatings and urethane adhesives. dcc.com.tw

Table 2: Properties of Polyurethane Elastomers with 2-Methylpropane-1,3-diol as a Chain Extender

| Property | Observation |

|---|---|

| Clarity | Produces optically clear and transparent elastomers. google.com |

| Flexibility | Results in soft, pliable, and resilient materials. google.com |

| Compatibility | Shows excellent compatibility with conventional polyols. dcc.com.tw |

| Reactivity | Primary hydroxyl groups ensure dependable reactivity with isocyanates. gantrade.com |

| Application | Used to build molecular weight in elastomers, adhesives, and sealants. relicchemicals.ingantrade.com |

Liquid Prepolymers for Polyurethane Dispersions

2-Methylpropane-1,3-diol is utilized in the formulation of liquid prepolymers for aqueous polyurethane dispersions (PUDs). gantrade.comdcc.com.tw PUDs are important systems for environmentally friendly coatings and adhesives. The unique structure of the diol allows for the synthesis of liquid polyesters that can be effectively incorporated into these aqueous systems. gantrade.com Its excellent compatibility with other components in urethane formulations makes it a valuable choice for creating stable and high-performance dispersions. gantrade.comdcc.com.tw

Environmental Fate and Degradation Pathways of 2 Methyl 1,3 Propanediol and Its Derivatives

Biodegradation Studies and Mechanisms

The mechanisms of its breakdown involve metabolic processes. MPD is metabolized to 3-hydroxybutyrate. researchgate.netnih.gov Specific biotransformation pathways have been identified using microorganisms. For instance, the bacterium Gluconobacter oxydans can convert 2-methyl-1,3-propanediol (B1210203) into 3-hydroxy-2-methylpropionic acid through the intermediate 3-hydroxy-2-methylpropanal (B3052098). rsc.org This process is facilitated by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) enzymes present in the organism. rsc.org

Derivatives of 2-methyl-1,3-propanediol, such as certain thermoplastic elastomers, also exhibit biodegradability. mdpi.comresearchgate.net Studies on triblock copolymers synthesized from MPD showed 9–15% biodegradation in seawater over a 28-day period. mdpi.com The degradation of these copolymers has also been investigated using specific enzymes like proteinase K and lipase (B570770) PS. mdpi.com

Biodegradation Data for 2-Methyl-1,3-Propanediol

| Test Type | Concentration | Duration | Result | Reference |

|---|---|---|---|---|

| Modified Sturm Test | 10 mg/L | 28 days | >50% degradation | industrialchemicals.gov.au |

| Modified Sturm Test | 20 mg/L | 28 days | 6% degradation | industrialchemicals.gov.au |

| Sturm Test | Not Specified | 4 weeks | 6-54% degradation | nih.gov |

| Inhibition Testing | 20 mg/L | Not Specified | 63% degradation | industrialchemicals.gov.au |

Environmental Partitioning and Mobility

The physicochemical properties of 2-methyl-1,3-propanediol suggest it will primarily partition to aqueous phases if released into the environment. researchgate.netnih.govsigmaaldrich.com A predicted environmental partitioning model shows that MPD will be found principally in soil and water. researchgate.net